1-(3,4-Dichlorophenyl)ethanone oxime
Description
1-(3,4-Dichlorophenyl)ethanone oxime (CAS 71516-68-2), also known as 3',4'-dichloroacetophenone oxime, is a halogenated aromatic oxime derivative with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol . Its structure features a dichlorophenyl ring (3,4-dichloro substitution) linked to an ethanone oxime group. The compound exhibits a hydrogen bond donor count of 1 and acceptor count of 2, with a calculated XLogP3 value of 3.3, indicating moderate lipophilicity .
This compound is primarily utilized in synthetic organic chemistry as an intermediate for bioactive molecules, including antifungal agents . Its safety data sheet (SDS) highlights standard precautions for handling, including avoiding inhalation and skin contact .
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(11-12)6-2-3-7(9)8(10)4-6/h2-4,12H,1H3 |
InChI Key |
LMETXBMWXOYVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions
- Reagents: 1-(3,4-dichlorophenyl)ethanone, hydroxylamine hydrochloride, base (e.g., sodium hydroxide)
- Solvent: Anhydrous ethanol or ethanol-water mixture
- Temperature: 50–70 °C
- Reaction time: 0.5 to 12 hours depending on conditions
- Workup: Concentration by rotary evaporation, extraction, and purification by column chromatography or recrystallization
This method is well-documented in literature, including a procedure where 2′,4′-dichloroacetophenone (structurally similar to 3,4-dichlorophenyl ethanone) was reacted with hydroxylamine hydrochloride in ethanol-water with sodium hydroxide added dropwise, heated at 50–70 °C for 30 minutes to 12 hours, yielding the oxime as a white solid after purification.
Detailed Preparation Procedure
Alternative Preparation Methods and Variations
Acidic Medium with Controlled pH
A patented process for related dichloroacetone oximes highlights the importance of maintaining a strongly acidic medium (pH ≤ 2) during the reaction of the ketone with hydroxylamine salts to optimize yield and purity. This contrasts with traditional views favoring pH 4–5. The reaction is conducted in the presence of a base (e.g., alkali metal carbonates or tertiary amines) and an inert organic solvent such as toluene or chlorinated hydrocarbons. Temperature control between 5 °C and 85 °C is critical, with optimal yields at 15–45 °C depending on the base used. This method also allows direct use of the oxime solution for further derivatization without isolation.
Oxime Ether Formation
In some synthetic routes, the oxime is further converted into oxime ethers by reaction with alkylating agents (e.g., methyl or benzyl hydroxylamine derivatives) under acidic conditions. This method involves stirring the α-haloketone with O-methyl or O-benzyl hydroxylamine hydrochloride in ethanol with a catalytic amount of sulfuric acid at room temperature or mild heating for several hours. The product is purified by column chromatography on deactivated silica gel.
Research Findings and Yields
- The reaction of 1-(3,4-dichlorophenyl)ethanone with hydroxylamine hydrochloride under alkaline ethanol-water conditions typically yields the oxime in quantitative or near-quantitative yields (90–100%) after purification.
- Maintaining a strongly acidic pH (≤ 2) during oxime formation can improve purity and yield, reducing hydrolysis side reactions.
- Purification by column chromatography using hexane-ethyl acetate (9:1) or petroleum ether/dichloromethane mixtures is effective in isolating pure crystalline oxime.
- Reaction times vary from 30 minutes to 12 hours depending on temperature and reagent concentrations.
- The oxime product is generally a white crystalline solid with a melting point consistent with literature values.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Solvent | Temperature | pH | Yield | Notes |
|---|---|---|---|---|---|---|
| Alkaline ethanol-water | Hydroxylamine hydrochloride + NaOH | Ethanol-water | 50–70 °C | ~neutral to basic | 90–100% | Common, straightforward |
| Acidic medium with base | Hydroxylamine salt + base (carbonate or amine) | Toluene or chlorinated solvent | 15–45 °C | ≤ 2 | High purity, high yield | Patented, optimized for purity |
| Oxime ether synthesis | α-Haloketone + O-alkyl hydroxylamine hydrochloride + H2SO4 | Ethanol | RT to mild heating | Acidic | 85–90% | For oxime ether derivatives |
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethanone oxime has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and proteins, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs of 1-(3,4-dichlorophenyl)ethanone oxime, focusing on substituent positions, molecular properties, and synthesis yields:
Key Observations :
- Substituent Position Effects: The position of chlorine atoms significantly impacts reactivity and yield. In the synthesis of 2-aminothiazoles, 3,4-dichloro substitution (78% yield) outperformed 2,4-dichloro (74%) under identical conditions . This suggests steric or electronic factors favor para-substituted halogens in certain reactions.
- Lipophilicity : The 3,4-dichloro analog (XLogP3 = 3.3) is more lipophilic than the 3-chloro-4-methyl derivative (XLogP3 ≈ 2.8 inferred from molecular mass), which may influence solubility and bioavailability .
- Thermal Stability : The methyl-substituted analog (94.5–95.5°C) provides a benchmark for estimating the melting point of the 3,4-dichloro compound, likely within a similar range .
Antifungal Derivatives
This compound serves as a precursor for antifungal agents. For example:
- Sertaconazole (CAS 99592-32-2): A derivative of 1-(2,4-dichlorophenyl)ethanone oxime functionalized with an imidazole group and benzyl ether. It demonstrates broad-spectrum antifungal activity by inhibiting ergosterol synthesis . The addition of the imidazole moiety enhances target binding, illustrating how structural modifications amplify bioactivity.
- Oxiconazole Nitrate: Another derivative (2,4-dichloro substitution) with clinical use against dermatophytes .
Structure-Activity Relationship (SAR) :
- Halogen Position : 2,4-Dichloro derivatives are more prevalent in pharmaceuticals than 3,4-dichloro, possibly due to optimized steric compatibility with fungal enzyme active sites .
- Functional Group Additions : Introducing heterocycles (e.g., imidazole) or ether linkages (e.g., benzyloxy groups) drastically improves antifungal potency compared to the parent oxime .
Q & A
Q. What are the standard synthesis routes for 1-(3,4-dichlorophenyl)ethanone oxime, and how are reaction conditions optimized?
The compound is typically synthesized via oximation of 1-(3,4-dichlorophenyl)ethanone using hydroxylamine hydrochloride in a basic medium (e.g., sodium acetate). Reaction conditions are optimized by adjusting temperature (room temperature to reflux), solvent polarity (aqueous or alcoholic media), and stoichiometric ratios. For example, elevated temperatures (~333–338 K) improve oxime formation efficiency in ethanol, while pH control minimizes side reactions like hydrolysis .
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
Key methods include:
- NMR Spectroscopy : The oxime proton (NOH) appears as a singlet near δ 10–11 ppm. Aromatic protons from the dichlorophenyl group show splitting patterns consistent with substitution patterns (e.g., doublets for para-substituted Cl groups) .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–O (900–950 cm⁻¹) confirm oxime formation .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 233.01 for [M+H]⁺) and fragmentation patterns validate the molecular formula .
Q. How does the dichlorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?
The electron-withdrawing Cl groups on the phenyl ring polarize the carbonyl group, enhancing its electrophilicity. This facilitates nucleophilic attacks (e.g., by amines or hydrazines) to form imines or hydrazones. Steric hindrance from the 3,4-dichloro substitution may slow reactions compared to less substituted analogs .
Advanced Research Questions
Q. What crystallographic data are available for derivatives of this compound, and how are dihedral angles interpreted?
Single-crystal X-ray diffraction studies of related compounds (e.g., pyrazoline derivatives) reveal dihedral angles between aromatic rings and central heterocycles. For example, a dichlorophenyl-substituted pyrazoline derivative showed dihedral angles of 90.1° (phenyl vs. pyrazoline ring) and 7.8° (naphthyl vs. pyrazoline ring), indicating steric and electronic interactions . Weak C–H⋯O hydrogen bonds (2.40–2.60 Å) stabilize crystal packing .
Q. How can conflicting spectral data (e.g., NMR vs. IR) be resolved during structural characterization?
Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Resolution strategies include:
Q. What mechanistic insights exist for the biological activity of dichlorophenyl oxime derivatives?
Studies suggest these compounds inhibit enzymes via coordination to metal ions (e.g., Zn²⁺ in metalloproteases) or disrupt microbial membranes through lipophilic interactions. For example, oxime derivatives exhibit antimicrobial activity by binding to bacterial cytochrome P450 enzymes, interfering with electron transport .
Methodological Recommendations
- Synthesis : Use anhydrous conditions to prevent hydrolysis of the oxime group.
- Crystallography : Employ slow evaporation (ethyl acetate/petroleum ether) to grow diffraction-quality crystals .
- Biological Assays : Screen for cytotoxicity before antimicrobial studies to isolate target-specific effects .
By integrating synthetic, analytical, and structural data, researchers can advance applications in medicinal chemistry and materials science while addressing data discrepancies through multidisciplinary validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
